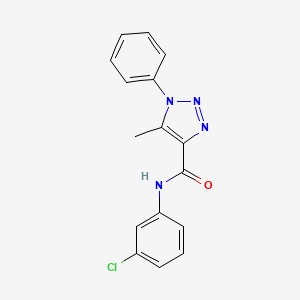

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide” is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . Triazoles have been found in many important synthetic drug molecules and have a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves reactions between amines and other reagents . For example, the synthesis of “N-(3-chlorophenethyl)-4-nitrobenzamide” involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .Molecular Structure Analysis

The molecular structure of a similar compound, “Nicotinamide, N-(3-chlorophenyl)-”, includes a formula of C12H9ClN2O and a molecular weight of 232.666 .Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and involve various mechanisms . For instance, carbamates, which are chemically similar to amides, can form polymers such as polyurethane resins .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, “ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE” is a carbamate ester that is combustible and may cause respiratory irritation and skin burns .Scientific Research Applications

Synthesis and Chemical Properties

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is structurally related to various triazole derivatives synthesized for different purposes. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide demonstrates the versatility of triazole compounds in synthetic chemistry. The compound was synthesized through a multi-step process, showcasing the chemical reactivity and potential modifications of triazole derivatives to yield compounds with desired properties (Kan, 2015).

Corrosion Inhibition

Triazole derivatives have been studied for their corrosion inhibition properties. For example, a study on the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid solution revealed that these compounds can effectively protect metal surfaces from corrosion. The efficiency of these inhibitors was attributed to their adsorption on the steel surface, which follows the Langmuir isotherm model, highlighting the potential application of triazole derivatives in protecting metals against corrosion (Bentiss et al., 2007).

Antimicrobial and Antitumor Activities

Triazole derivatives are also explored for their biological activities. For example, the synthesis and evaluation of novel 1,2,3-triazole tethered 1,3-disubstituted β-carboline derivatives revealed cytotoxic and antibacterial activities. Certain compounds showed significant cytotoxic activity against cancer cell lines and excellent antibacterial activity against specific strains, indicating the potential of triazole derivatives in developing new therapeutic agents (Salehi et al., 2016).

Mechanism of Action

Target of Action

They are often used in medicinal chemistry due to their diverse biological activities .

Mode of Action

Many triazoles act by binding to their target proteins and disrupting their normal function .

Biochemical Pathways

Without specific information, it’s hard to say exactly which biochemical pathways this compound might affect. Triazoles can be involved in a wide range of biochemical processes depending on their specific structures and targets .

Pharmacokinetics

These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure and the patient’s physiology .

Result of Action

Depending on its targets, it could potentially influence a wide range of cellular processes .

Action Environment

The action of this compound could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information, it’s hard to say exactly how these factors might impact the compound’s action .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBIYEALZAROPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-{4-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2593591.png)

![(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one](/img/structure/B2593593.png)

![N-[Cyano(cyclohexyl)methyl]-2-(1-morpholin-4-ylcyclopentyl)acetamide](/img/structure/B2593594.png)

![3-{[4-Bromo-2-(4-chlorobenzoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B2593596.png)

![3-(2,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-ethyl-7-methyl-3-(2-morpholino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-8-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2593605.png)

![N-allyl-1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593606.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2593609.png)

![1-[2-(3,4-Dichlorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2593610.png)

![5-Methyl-5-[4-(propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B2593613.png)